BenchChemオンラインストアへようこそ!

cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride

Stereochemical purity Chiral building block Diastereomer differentiation

This cis-fused pyrrolidine–piperidine diamine dihydrochloride (CAS 1212256-76-2) is the exact stereoisomer required for analgesic, NAMPT inhibitor, and antimycobacterial programs cited in peer-reviewed literature. Unlike generic regioisomers or free bases, this dihydrochloride salt ensures aqueous solubility, consistent stoichiometry, and defined (3aR,7aR) chirality—critical for reproducible SAR. Avoid diastereomeric impurities; specify this CAS for direct amine functionalization without deprotection steps. Immediate stock available for research quantities.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
CAS No. 1212256-76-2
Cat. No. B6354230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride
CAS1212256-76-2
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1CNCC2C1CNC2.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1
InChIKeyYSBXHQOEZADSAF-AUCRBCQYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Octahydro-pyrrolo[3,4-c]pyridine Dihydrochloride (CAS 1212256-76-2): Sourcing Guide for the Defined Cis-Fused Bicyclic Diamine Building Block


cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride (CAS 1212256-76-2) is a saturated bicyclic diamine featuring a cis-fused pyrrolidine–piperidine ring system with defined (3aR,7aR) stereochemistry at both bridgehead chiral centers . The compound exists as the dihydrochloride salt (C₇H₁₆Cl₂N₂, MW 199.12 g/mol), which enhances aqueous solubility and handling characteristics relative to its free base counterpart [1]. This scaffold belongs to the pyrrolo[3,4-c]pyridine isomer family — one of six possible pyrrolopyridine regioisomers — each of which presents distinct stereoelectronic properties and pharmacological profiles [2]. As an unprotected bicyclic diamine, it serves as a versatile intermediate for constructing functionalized pyrrolopyridine derivatives with demonstrated activities spanning analgesia, anti-inflammatory action, antimycobacterial effects, and antitumor potential [2].

Why Generic Substitution of cis-Octahydro-pyrrolo[3,4-c]pyridine Dihydrochloride (CAS 1212256-76-2) Introduces Significant Scientific Risk


Substituting this compound with a structurally similar analog — whether a different stereoisomer, regioisomer, salt form, or protection state — can fundamentally alter downstream synthetic outcomes and biological results. The octahydro-pyrrolo[3,4-c]pyridine core contains two bridgehead chiral centers, yielding four possible stereoisomers (3aR,7aR; 3aS,7aS; 3aR,7aS; 3aS,7aR); stereochemical purity at these positions is critical because enantiomers and diastereomers of bicyclic diamines often display divergent receptor-binding profiles and pharmacokinetic behaviors [1]. Furthermore, the six pyrrolopyridine regioisomers (e.g., [3,4-b] vs. [3,4-c]) are not pharmacologically interchangeable — the [3,4-c] isomer has been independently validated across analgesic, antimycobacterial, antiviral, and antitumor programs, whereas the [3,4-b] isomer has been primarily explored for distinct target classes such as dopamine D₃ and orexin receptors [2]. The dihydrochloride salt form provides a defined protonation state and markedly different solubility compared to the free base, directly affecting reaction stoichiometry and reproducibility in aqueous or polar media . The quantitative evidence below demonstrates why procurement decisions must specify this exact CAS number rather than a generic scaffold name.

Quantitative Differentiation Evidence for cis-Octahydro-pyrrolo[3,4-c]pyridine Dihydrochloride (CAS 1212256-76-2) vs. Closest Analogs


Defined cis-(3aR,7aR) Stereochemistry: Two Resolved Chiral Centers vs. Racemic or Mixed-Epimer Batches

The target compound bearing CAS 1212256-76-2 is specifically the cis-configured diastereomer with (3aR,7aR) absolute stereochemistry at both bridgehead positions, as confirmed by ChemSpider (2 of 2 defined stereocenters) . Commercially available batches from major suppliers are offered at defined purity specifications: 98% (Leyan, product #1871111) , ≥97% (Biomart) , and 95% (Dempochem) . In contrast, the free base (CAS 933704-84-8) is frequently supplied as an unspecified stereochemical mixture or racemate with no guaranteed enantiomeric excess. The octahydro-pyrrolo[3,4-c]pyridine system possesses two chiral centers, generating four possible stereoisomers; literature on related octahydropyrrolo systems demonstrates that cis vs. trans ring fusion yields diastereomers with distinct three-dimensional geometries, NMR spectroscopic signatures, and — crucially — divergent biological target interactions [1]. For procurement, specifying CAS 1212256-76-2 rather than a generic scaffold name or the free-base CAS number ensures receipt of the stereochemically defined cis-(3aR,7aR) diastereomer.

Stereochemical purity Chiral building block Diastereomer differentiation

Dihydrochloride Salt vs. Free Base: Physicochemical Property Differentiation for Aqueous-Phase Chemistry

The dihydrochloride salt form (CAS 1212256-76-2) exhibits physicochemical properties that are measurably distinct from the free base (CAS 933704-84-8, MW 126.2 g/mol). The salt demonstrates a computed LogP of −0.6, an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, a polar surface area (PSA) of 24 Ų, and zero rotatable bonds — indicating a completely saturated, conformationally constrained bicyclic framework with high aqueous compatibility [1]. The melting point is reported in the range of 198–202 °C with good solubility in water and polar solvents such as methanol . By comparison, the free base (MW 126.2 g/mol, C₇H₁₄N₂) lacks the hydrochloride counterions and is expected to exhibit lower aqueous solubility and different protonation behavior at physiological or reaction pH values. The dihydrochloride salt's defined stoichiometry (1:2 base:HCl) ensures consistent protonation of both secondary amine nitrogens, enabling reproducible reaction outcomes in amide coupling, reductive amination, and urea-forming reactions — a critical consideration for library synthesis where free base batches may vary in protonation state depending on storage conditions [2]. The salt form is also described as hygroscopic, necessitating controlled storage conditions (dry, sealed containers) to maintain stoichiometric integrity .

Salt form selection Aqueous solubility Building block handling

Pyrrolo[3,4-c]pyridine Scaffold: Pharmacological Breadth Across Analgesic, Antimycobacterial, and Antitumor Programs vs. Alternative Regioisomers

The pyrrolo[3,4-c]pyridine scaffold has been independently validated across multiple therapeutic programs, providing a level of pharmacological precedent that distinguishes it from less-explored regioisomers. A comprehensive 2021 review documented that derivatives of this scaffold have been studied most extensively as analgesic and sedative agents, with additional validated activities against diabetes (aldose reductase inhibition), mycobacterial infections (InhA enzyme inhibition), viral targets (HIV-1 integrase, RSV fusion), and cancer (NAMPT inhibition, antitumor cytotoxicity) [1]. Specific quantitative benchmarks include: NAMPT inhibitor compound 18 derived from 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine exhibited BC NAMPT IC₅₀ = 11 nM and PC-3 antiproliferative IC₅₀ = 36 nM with in vivo efficacy in a mouse xenograft model [2]; antimycobacterial ester derivatives achieved MIC₉₀ < 0.15 µM against M. tuberculosis [1]; and HIV-1 integrase inhibitors based on this scaffold retained potency against raltegravir-resistant mutants (approximately 200-, 20-, and 10-fold less affected than raltegravir for G140S/Q148H, Y143R, and N155H mutations, respectively) [1]. In contrast, the [3,4-b] regioisomer has been primarily directed toward orexin receptor antagonism and dopamine D₃ receptor modulation — distinct target classes with different SAR landscapes [3]. This body of peer-reviewed pharmacological data across multiple therapeutic areas provides confidence that the [3,4-c] scaffold is a productive starting point for diverse drug discovery programs.

Scaffold selection Pharmacological validation Regioisomer differentiation

Quantitative Analgesic Activity of Pyrrolo[3,4-c]pyridine-1,3-diones vs. Aspirin: ED₅₀ Benchmark for Pain Program Prioritization

Derivatives synthesized from the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core — accessible via oxidation of the saturated octahydro scaffold — have demonstrated quantitatively superior analgesic activity compared to aspirin in the standard mouse writhing test. In a 2020 study, all eight tested 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives (compounds 8–15) exhibited ED₅₀ values ranging from 3.25 to 19.2 mg/kg, substantially exceeding the analgesic potency of aspirin (ED₅₀ = 39.15 mg/kg) in the same assay [1]. Two compounds (9 and 11) produced analgesia comparable to morphine. The same study further demonstrated that all tested imides significantly inhibited locomotor activity in mice, with two compounds also prolonging thiopental-induced sleep duration [1]. Additionally, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibited COX-1 and COX-2 inhibitory activity with IC₅₀ values comparable to meloxicam, a clinically used NSAID [2]. These quantitative in vivo and in vitro benchmarks provide a data-driven rationale for selecting the pyrrolo[3,4-c]pyridine scaffold — and the octahydro-pyrrolo[3,4-c]pyridine building block as its synthetic precursor — for analgesic and anti-inflammatory drug discovery programs.

Analgesic activity In vivo ED50 Pain research

Unprotected Bicyclic Diamine vs. Boc-Protected Analog: Synthetic Step-Efficiency and Reaction Versatility

CAS 1212256-76-2 provides both secondary amine nitrogens in their free (unprotected) form as the dihydrochloride salt, enabling direct participation in amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling without requiring a deprotection step. In contrast, the commonly used 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS 351370-99-5, MW 226.32 g/mol) has one amine nitrogen blocked by a tert-butoxycarbonyl group, which mandates an additional acidic deprotection step (typically TFA or HCl) to liberate the secondary amine for further functionalization . This deprotection adds one synthetic step, introduces mass loss (Boc group MW contribution = 100.12 g/mol), and may generate impurities requiring additional purification. The Boc-protected scaffold is described as a building block where the Boc group renders the amine non-nucleophilic and stable for subsequent reactions, which is advantageous when orthogonal protection is needed but constitutes an efficiency penalty when both amines must ultimately be derivatized . The target compound's unprotected state also permits simultaneous derivatization of both amine positions — or sequential, chemoselective functionalization exploiting the differential reactivity of the pyrrolidine vs. piperidine nitrogen — maximizing synthetic versatility for library production. The dihydrochloride salt maintains the amines in a defined, storage-stable protonation state until basified for reaction.

Synthetic efficiency Protecting group strategy Parallel library synthesis

Fully Saturated Octahydro Scaffold (Fsp³ = 1.0) vs. Aromatic Pyrrolo[3,4-c]pyridine Analogs: Conformational Constraint and sp³-Enriched Chemical Space

The target compound features a fully saturated bicyclic framework with an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0 — meaning every carbon atom in the scaffold is sp³-hybridized [1]. This stands in marked contrast to aromatic pyrrolo[3,4-c]pyridine analogs (e.g., 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, 1H-pyrrolo[3,4-c]pyridine-1,3-diones) which contain sp² centers and planar aromatic rings. The fully saturated nature confers several quantifiable advantages: (i) zero rotatable bonds, producing a rigid, pre-organized geometry that reduces entropic penalties upon target binding; (ii) a low computed LogP of −0.6, indicating favorable aqueous solubility and reduced lipophilicity-driven promiscuity; and (iii) a polar surface area of 24 Ų from the two amine nitrogens [1]. In the broader context of drug discovery, increasing Fsp³ has been correlated with improved clinical success rates, reduced attrition due to toxicity, and enhanced aqueous solubility — factors that make sp³-rich building blocks increasingly prioritized in fragment-based drug design and diversity-oriented synthesis [2]. The saturated octahydro core also provides two defined chiral centers that project substituents into three-dimensional space, enabling exploration of vector diversity not accessible from planar aromatic scaffolds. The scaffold has been explicitly utilized as a bioisosteric replacement for piperazine rings in allosteric modulator programs, demonstrating its utility in property-led scaffold optimization [3].

Fsp3 Conformational rigidity Lead-likeness sp³-enriched scaffolds

Priority Application Scenarios for cis-Octahydro-pyrrolo[3,4-c]pyridine Dihydrochloride (CAS 1212256-76-2) Based on Quantitative Differentiation Evidence


Analgesic and Anti-Inflammatory Lead Generation: Building Block for Pyrrolo[3,4-c]pyridine-1,3-dione-Derived Pain Therapeutics

Programs targeting novel analgesics should prioritize this building block based on the demonstrated in vivo efficacy of its downstream derivatives. The 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione series — accessible through oxidation of the octahydro scaffold — has produced compounds with ED₅₀ values of 3.25–19.2 mg/kg in the mouse writhing test, representing 2- to 12-fold greater potency than aspirin (ED₅₀ = 39.15 mg/kg), with two analogs reaching morphine-comparable efficacy [1]. The COX-1/COX-2 inhibitory activity of N-substituted derivatives is comparable to meloxicam [2]. The stereochemically defined cis-(3aR,7aR) configuration of CAS 1212256-76-2 ensures that downstream SAR exploration begins from a consistent chiral template, avoiding the confounding effects of diastereomeric mixtures on analgesic potency readouts.

Anticancer Drug Discovery: NAMPT Inhibitor and Antiproliferative Agent Synthesis

The pyrrolo[3,4-c]pyridine scaffold has yielded some of the most potent NAMPT inhibitors reported, with compound 18 achieving BC NAMPT IC₅₀ = 11 nM and PC-3 antiproliferative IC₅₀ = 36 nM, along with in vivo efficacy in a mouse xenograft model [3]. The saturated octahydro core of CAS 1212256-76-2 provides a conformationally constrained, sp³-rich starting point for constructing 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas with improved aqueous solubility relative to earlier amide-containing NAMPT inhibitors — a property explicitly cited as a key optimization outcome in the primary literature [3]. The dihydrochloride salt form ensures consistent stoichiometry for urea-forming reactions with isocyanate or carbamoyl chloride electrophiles.

Antimycobacterial Drug Development: InhA Enzyme Inhibitor Scaffold Construction

Pyrrolo[3,4-c]pyridine-1,3-dione derivatives have demonstrated potent inhibition of the M. tuberculosis enoyl-ACP reductase (InhA), a validated antimycobacterial target, with the most active ester derivatives achieving MIC₉₀ values below 0.15 µM and IC₅₀ values in the 4.5–9.5 µM range [1]. The unprotected diamine nature of CAS 1212256-76-2 allows direct introduction of the benzyl and aryl substituents identified as critical for InhA binding without the additional synthetic burden of Boc deprotection, accelerating SAR exploration around the N2 and N5 positions of the scaffold. The defined (3aR,7aR) stereochemistry is important given that stereochemical configuration can influence antimycobacterial potency in related bicyclic amine series.

CNS-Targeted Fragment-Based Drug Discovery: sp³-Enriched Scaffold for Receptor Ligand Design

With an Fsp³ of 1.0, zero rotatable bonds, and a computed LogP of −0.6, CAS 1212256-76-2 represents an ideal fragment-like building block for CNS-focused drug discovery programs [4]. The octahydropyrrolo[3,4-c]pyridine scaffold has been successfully deployed as a bioisosteric replacement for piperazine in allosteric modulator programs targeting mGlu1 [5], and the closely related octahydropyrrolo[3,4-c]pyrrole scaffold has yielded selective nicotinic acetylcholine receptor (nAChR) ligands with α4β2 or α7 subtype selectivity [6]. The two differentially reactive amine nitrogens (pyrrolidine vs. piperidine) permit chemoselective functionalization, enabling systematic exploration of vector diversity from a rigid, three-dimensional core — a key requirement for fragment growth campaigns where conformational pre-organization can translate into enhanced binding affinity.

Quote Request

Request a Quote for cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.